5-bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide
Description
Properties
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-5-6-13(19)11(7-10)14(20)17-16-8-9-3-1-2-4-12(9)18/h1-8,18-19H,(H,17,20)/b16-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULGUYWFAXVEDZ-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92152-48-2 | |
| Record name | 5-BROMO-2-HYDROXY-N'-(2-HYDROXYBENZYLIDENE)BENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 5-bromosalicylaldehyde and 2-hydroxybenzohydrazide . The reaction is carried out in an ethanol medium at temperatures ranging from 60 to 70°C for 3 to 5 hours . The product is then purified through recrystallization from ethanol
Chemical Reactions Analysis
5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include ethanol as a solvent and moderate temperatures (60-70°C). Major products formed from these reactions depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound forms hydrogen bonds with the active sites of enzymes, inhibiting their activity . This inhibition can disrupt various biological pathways, leading to its antimicrobial and antitumor effects.
Comparison with Similar Compounds
Structural Modifications and Functional Group Effects
The table below summarizes key structural analogs and their functional differences:
Key Observations:
- Halogen Substitution : Replacing bromine with chlorine (e.g., CHBH) retains LSD1 inhibition but alters iron-chelating efficiency due to differences in electronegativity and atomic size .
- Benzylidene vs. Thiophene Moieties : Substituting the benzylidene group with thiophene enhances fluorescence properties, making the compound a selective chemosensor for iron ions .
- Methoxy Groups: Methoxy substitutions improve crystallinity and hydrogen-bonding networks, as seen in methanol solvates, but may reduce antimicrobial potency compared to halogenated analogs .
Anticancer Activity
- This compound : Exhibits iron-chelating properties that disrupt cancer cell proliferation, though its LSD1 inhibition is less potent than CHBH .
- CHBH (3-chloro analog) : A selective LSD1 inhibitor with robust antiproliferative effects in leukemia and breast cancer cell lines (IC50: 2–5 µM) .
- Thiophene Derivative: No direct anticancer activity reported; primarily used for metal ion sensing .
Antimicrobial Activity
- Bromo-Chloro Derivatives : Compounds with both Br and Cl substituents (e.g., 3-bromo-5-chloro analogs) show broad-spectrum antibacterial activity against E. coli and S. aureus (MIC: 8–16 µg/mL) due to enhanced electrophilicity .
- Methoxy Derivatives : Lower antimicrobial efficacy (MIC: 32–64 µg/mL), suggesting halogen substituents are critical for targeting bacterial membranes .
Physicochemical Properties
- Solubility: Methoxy-substituted derivatives exhibit higher solubility in polar solvents (e.g., methanol) compared to halogenated analogs .
- Crystal Packing : Bromo and chloro substituents promote intermolecular halogen bonding (Br···O, Br···Br), stabilizing crystal lattices .
- Thermal Stability : Thiophene-based analogs decompose at lower temperatures (ΔT: 200–250°C) than benzylidene derivatives (ΔT: 250–330°C) due to weaker π-stacking .
Mechanistic Insights
- Iron Chelation : The bromo-hydroxybenzylidene scaffold enables tridentate binding to Fe(II/III), disrupting cellular iron homeostasis in cancer cells .
- LSD1 Inhibition : CHBH’s chloro substitution enhances hydrophobic interactions with the LSD1 active site, while the bromo analog’s bulkier structure reduces binding affinity .
Biological Activity
5-Bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide is a synthetic organic compound notable for its unique hydrazone structure, characterized by the presence of bromine and hydroxyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H15BrN2O4. Its synthesis typically involves a condensation reaction between 5-bromosalicylaldehyde and 4-hydroxy-3-methoxybenzohydrazide, often carried out in methanol under mild conditions. The reaction can be represented as follows:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Compounds with similar structures have been shown to effectively scavenge free radicals, thereby preventing oxidative stress in biological systems. The antioxidant activity is often attributed to the presence of multiple hydroxyl groups, which facilitate electron transfer processes.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. Studies have evaluated its minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, revealing promising results. For instance, derivatives of benzohydrazides have been reported to inhibit the growth of pathogens such as E. coli and S. aureus, suggesting a potential application in treating bacterial infections .
Anti-inflammatory Effects
In addition to its antioxidant and antimicrobial properties, this compound may possess anti-inflammatory effects. Similar hydrazone derivatives have been documented to inhibit inflammatory pathways, making them candidates for further investigation in inflammatory disease models .
Structure-Activity Relationship (SAR)
A comparative analysis of structurally related compounds reveals insights into the structure-activity relationship (SAR) of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide | Contains methoxy group | Antioxidant activity |
| N'-(4-nitrobenzylidene)hydrazine | Lacks hydroxyl groups | Antimicrobial properties |
| N'-(3-methoxy-4-hydroxybenzylidene)hydrazine | Similar hydroxyl substitution | Anti-inflammatory effects |
The presence of both bromine and hydroxyl groups in this compound enhances its reactivity and biological effectiveness compared to other derivatives lacking these features .
Case Studies
- Antioxidant Evaluation : A study conducted on various hydroxyl-substituted benzoylhydrazones demonstrated that compounds similar to this compound exhibited high efficacy in scavenging DPPH radicals, indicating strong antioxidant capabilities .
- Antimicrobial Testing : Another research focused on the antimicrobial activity of benzohydrazone derivatives found that this compound showed significant inhibition against E. coli with an MIC value indicating effective antibacterial action .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide, and how is its purity validated?
- Methodology : The compound is synthesized via condensation of 5-bromosalicylaldehyde with benzohydrazide derivatives in methanol under reflux, catalyzed by acetic acid. Ultrasound-assisted synthesis (40 kHz, 50°C, 30 min) improves yield (85–92%) and reduces reaction time compared to conventional methods (6–8 hours) .
- Characterization : Purity is confirmed by elemental analysis (C, H, N), FT-IR (C=N stretch at ~1600 cm⁻¹, O–H at ~3400 cm⁻¹), ¹H NMR (azomethine proton at δ 8.3–8.5 ppm), and single-crystal X-ray diffraction (SHELX refinement; R-factor < 0.05) .
Q. Which spectroscopic techniques are critical for confirming the hydrazone Schiff base structure?
- Key Techniques :
- FT-IR : Identifies the C=N stretch (1590–1610 cm⁻¹) and phenolic O–H (broad peak ~3400 cm⁻¹) .
- UV-Vis : Absorption bands at ~270 nm (π→π* transition) and ~350 nm (n→π* transition) confirm conjugation .
- ¹H NMR : Azomethine proton (δ 8.3–8.5 ppm) and aromatic protons (δ 6.8–7.8 ppm) validate the structure .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?
- Method : Single-crystal X-ray diffraction (Bruker SMART CCD) with SHELXS/SHELXL refinement. Hydrogen bonding (O–H⋯N, N–H⋯O) and π-π stacking (3.5–4.0 Å) stabilize the lattice. Dihedral angles between aromatic rings range from 10.5° to 30.5°, indicating near-planar conformations .
Advanced Research Questions
Q. How can researchers design metal complexes using this ligand, and what factors influence their biological activity?
- Experimental Design : React the ligand with metal salts (e.g., Cu(II), Co(II), Ni(II)) in ethanol/water. Monitor via UV-Vis (LMCT bands at ~400–500 nm) and cyclic voltammetry (redox peaks for metal centers). Bioactivity correlates with metal ion electronegativity and coordination geometry. For example, Cu(II) complexes show higher cytotoxicity (IC₅₀ = 12–18 µM against MCF-7 cells) due to enhanced DNA intercalation .
- Contradictions : Varied activity across cell lines (e.g., Hep-G2 vs. MCF-7) may arise from differences in membrane permeability or redox cycling .
Q. How should researchers address discrepancies between in vitro and in vivo biological activity data?
- Case Study : The ligand inhibits V-ATPase (IC₅₀ = 2.5 µM in osteoclasts) but lacks in vivo efficacy due to poor bioavailability. Solutions include structural modification (e.g., adding methyl groups to enhance lipophilicity) or nanoparticle encapsulation .
- Validation : Pair in vitro assays (e.g., DNA binding via UV-Vis titrations) with pharmacokinetic studies (e.g., plasma half-life measurements) .
Q. What computational strategies complement experimental studies of this compound’s antidiabetic potential?
- Methods : Molecular docking (AutoDock Vina) to α-amylase/α-glucosidase receptors. Key interactions: Hydrogen bonding with Asp197/Arg440 and hydrophobic contacts with Trp58. MD simulations (100 ns) assess binding stability (RMSD < 2.0 Å). Validate with in vitro enzyme inhibition assays (IC₅₀ = 45–60 µM) .
Q. What challenges arise in crystallographic refinement of polymorphic forms, and how are they resolved?
- Challenges : Polymorphism due to solvent inclusion (e.g., methanol vs. ethanol) alters unit cell parameters. For example, monoclinic (P2₁/c) vs. triclinic (P-1) systems require careful space group assignment .
- Solutions : Use PLATON to check for missed symmetry and refine disorder with PART instructions in SHELXL. Hydrogen bond metrics (d(D⋯A) = 2.6–3.0 Å, ∠D-H⋯A = 150–170°) guide validation .
Q. How does this compound act as a corrosion inhibitor, and what experimental parameters optimize its performance?
- Mechanism : Adsorbs on mild steel via physisorption (ΔG°ads = −25 kJ/mol) and chemisorption (N, O donor atoms). Efficiency (85–92% in 0.5 M H₂SO₄) is quantified by Tafel polarization (Ecorr shifts > 50 mV) and EIS (charge transfer resistance > 150 Ω·cm²) .
- Optimization : Ultrasound-assisted synthesis improves inhibitor homogeneity. AFM shows reduced surface roughness (Ra = 15 nm vs. 120 nm in control) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
